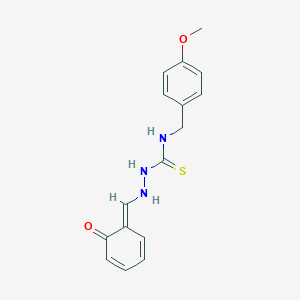
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide, also known as HMMH, is a chemical compound that has been widely studied for its potential applications in various fields of research. This compound is a derivative of thiosemicarbazide and has been found to possess several interesting properties that make it an attractive candidate for further investigation.
作用机制
The mechanism of action of 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to the disruption of normal cellular function and ultimately result in cell death.
生化和生理效应
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide has been found to possess several interesting biochemical and physiological effects. In vitro studies have shown that 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In vivo studies have also shown that 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide can reduce the growth of tumors in mice and improve cognitive function in rats.
实验室实验的优点和局限性
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide has several advantages for use in lab experiments. It is relatively easy to synthesize, has a high purity, and is stable under normal laboratory conditions. However, one limitation of 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide. One area of interest is the development of new derivatives of 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide with improved properties such as increased potency and selectivity. Another area of interest is the investigation of the potential of 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide and its effects on various cellular processes.
合成方法
The synthesis of 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide can be achieved through the reaction of thiosemicarbazide with 2-hydroxybenzaldehyde and 4-methoxybenzyl chloride. The reaction is typically carried out in the presence of a suitable catalyst and under carefully controlled conditions to ensure the desired product is obtained in high yield and purity.
科学研究应用
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide has been extensively studied for its potential applications in various fields of research such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide has been investigated for its potential as a lead compound for the development of new drugs for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
属性
CAS 编号 |
186453-51-0 |
|---|---|
产品名称 |
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide |
分子式 |
C16H17N3O2S |
分子量 |
315.4 g/mol |
IUPAC 名称 |
1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(4-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C16H17N3O2S/c1-21-14-8-6-12(7-9-14)10-17-16(22)19-18-11-13-4-2-3-5-15(13)20/h2-9,11,20H,10H2,1H3,(H2,17,19,22)/b18-11+ |
InChI 键 |
ABWCQYBMHZRYSM-ACCUITESSA-N |
手性 SMILES |
COC1=CC=C(C=C1)CNC(=S)NN/C=C/2\C=CC=CC2=O |
SMILES |
COC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=CC=C2O |
规范 SMILES |
COC1=CC=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O |
同义词 |
Hydrazinecarbothioamide, 2-((2-hydroxyphenyl)methylene)-N-((4-methoxyp henyl)methyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



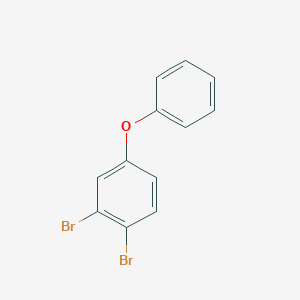
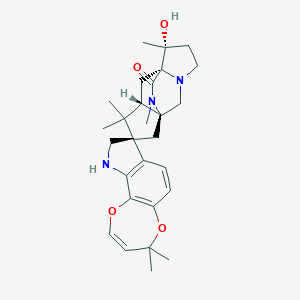
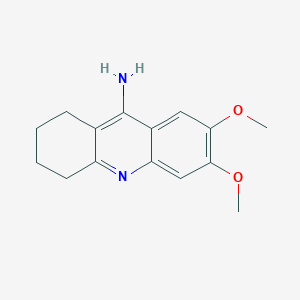
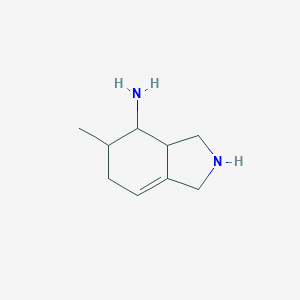
![2-(3-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B64733.png)

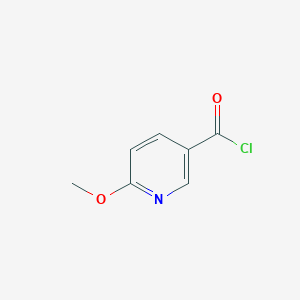
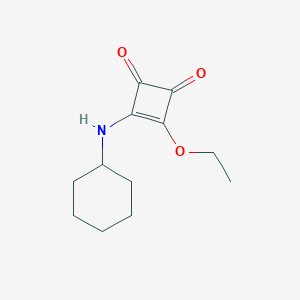

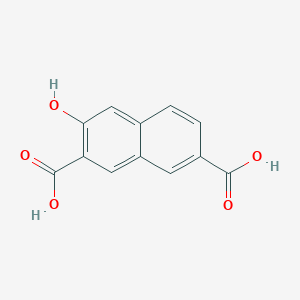

![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)

